

(R)-M8891: A Comprehensive Technical Guide to its MetAP2 Binding Affinity and Kinetics

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Compound of Interest

Compound Name: (R)-M8891

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This technical guide provides an in-depth analysis of the binding affinity and kinetics of the selective, reversible, and orally bioavailable Methionine Aminopeptidase 2 (MetAP2) inhibitor, **(R)-M8891**. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Kinetic Data

(R)-M8891 demonstrates potent and selective inhibition of MetAP2. The following tables summarize the key binding affinity parameters that have been determined for this interaction.

Parameter	Value	Target	Reference
IC50	54 nM	Human MetAP2	[1]
52 nM	Human MetAP2		
32 nM	Murine MetAP2		
Ki	4.33 nM	MetAP2	[1]
Selectivity	>10 μ M (IC50)	Human MetAP1	[1]

Table 1: Binding Affinity of **(R)-M8891** for MetAP2.

While the primary literature emphasizes the importance of a long residence time for **(R)-M8891** on MetAP2 as a key factor in its selection and efficacy, specific kinetic parameters such as the association rate constant (k_{on}) and the dissociation rate constant (k_{off}) have not been publicly disclosed in the reviewed literature.[2][3] The long residence time suggests a durable target engagement, which is a desirable characteristic for therapeutic inhibitors.

Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity of **(R)-M8891** to MetAP2.

Biochemical MetAP2 Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of **(R)-M8891** against MetAP2 was determined using a biochemical assay that measures the enzymatic activity of MetAP2 in the presence of the inhibitor.

Principle: This assay relies on the cleavage of a synthetic dipeptide substrate, Met-Gly, by MetAP2. The resulting free glycine is then oxidized by glycine oxidase, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP) and a suitable chromogenic substrate (e.g., Amplex Red), the H₂O₂ generates a fluorescent or colorimetric signal that is proportional to the MetAP2 activity. The reduction in this signal in the presence of **(R)-M8891** is used to calculate the IC₅₀ value.

Materials:

- Recombinant human MetAP2 enzyme
- **(R)-M8891** (test inhibitor)
- Met-Gly dipeptide (substrate)
- Glycine oxidase
- Horseradish peroxidase (HRP)

- Amplex Red (or a similar chromogenic/fluorogenic HRP substrate)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂, 0.1 mg/mL BSA)
- Microplate reader (fluorescence or absorbance)

Procedure:

- A solution of **(R)-M8891** is serially diluted to create a range of concentrations.
- In a microplate, the recombinant human MetAP2 enzyme is pre-incubated with the various concentrations of **(R)-M8891** for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- The enzymatic reaction is initiated by the addition of the Met-Gly substrate.
- The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
- The detection reagents (glycine oxidase, HRP, and Amplex Red) are added to the wells.
- Following an incubation period to allow for the detection reaction to occur, the fluorescence or absorbance is measured using a microplate reader.
- The resulting data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
- The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Determination of the Inhibition Constant (K_i)

The inhibition constant (K_i) is a measure of the intrinsic binding affinity of an inhibitor to its target enzyme. For a reversible inhibitor like **(R)-M8891**, the K_i can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis-Menten constant (K_m) of the substrate are known.

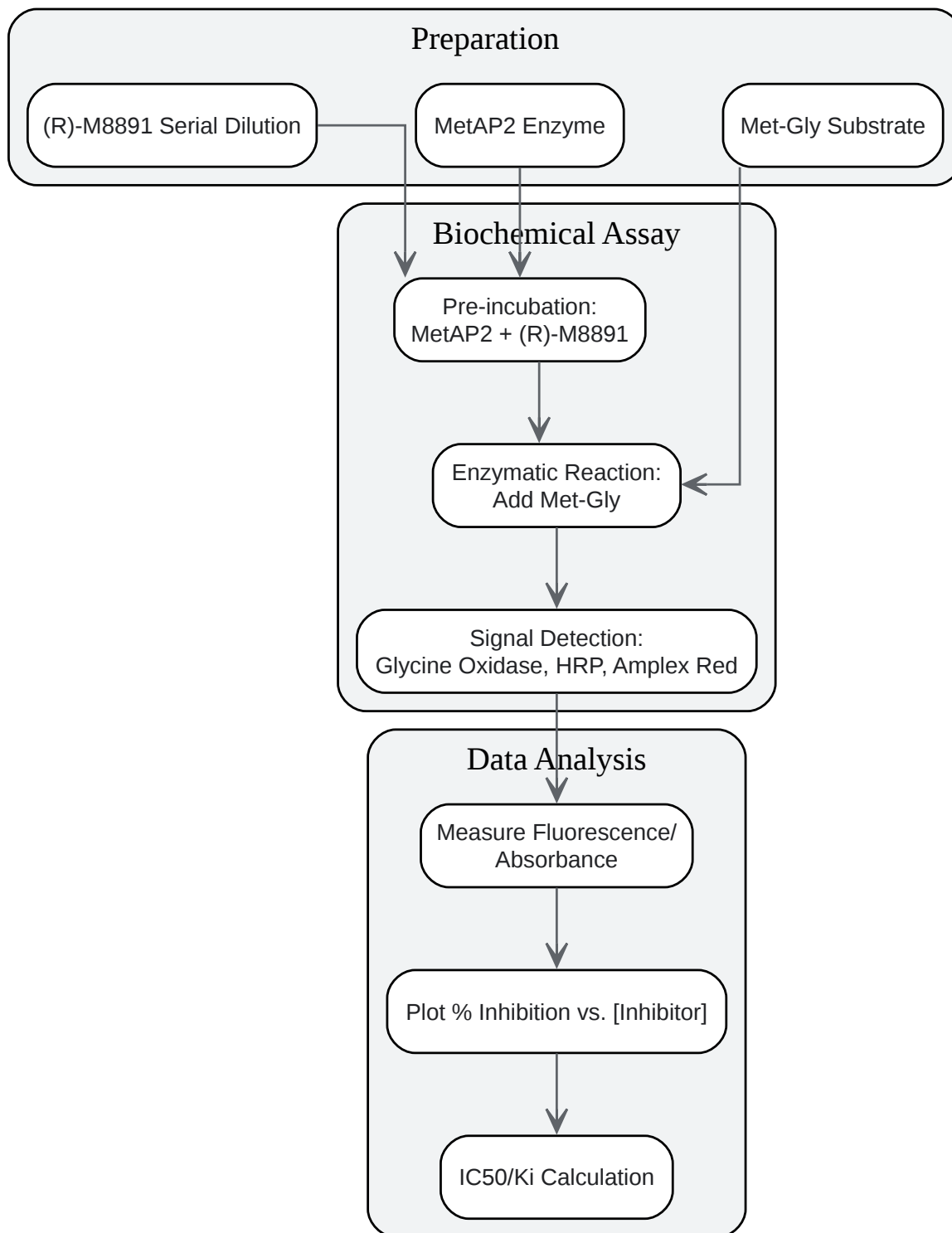
Cheng-Prusoff Equation (for competitive inhibition): $K_i = IC_{50} / (1 + [S]/K_m)$

Where:

- $[S]$ is the concentration of the substrate used in the IC50 assay.
- K_m is the Michaelis-Menten constant for the substrate.

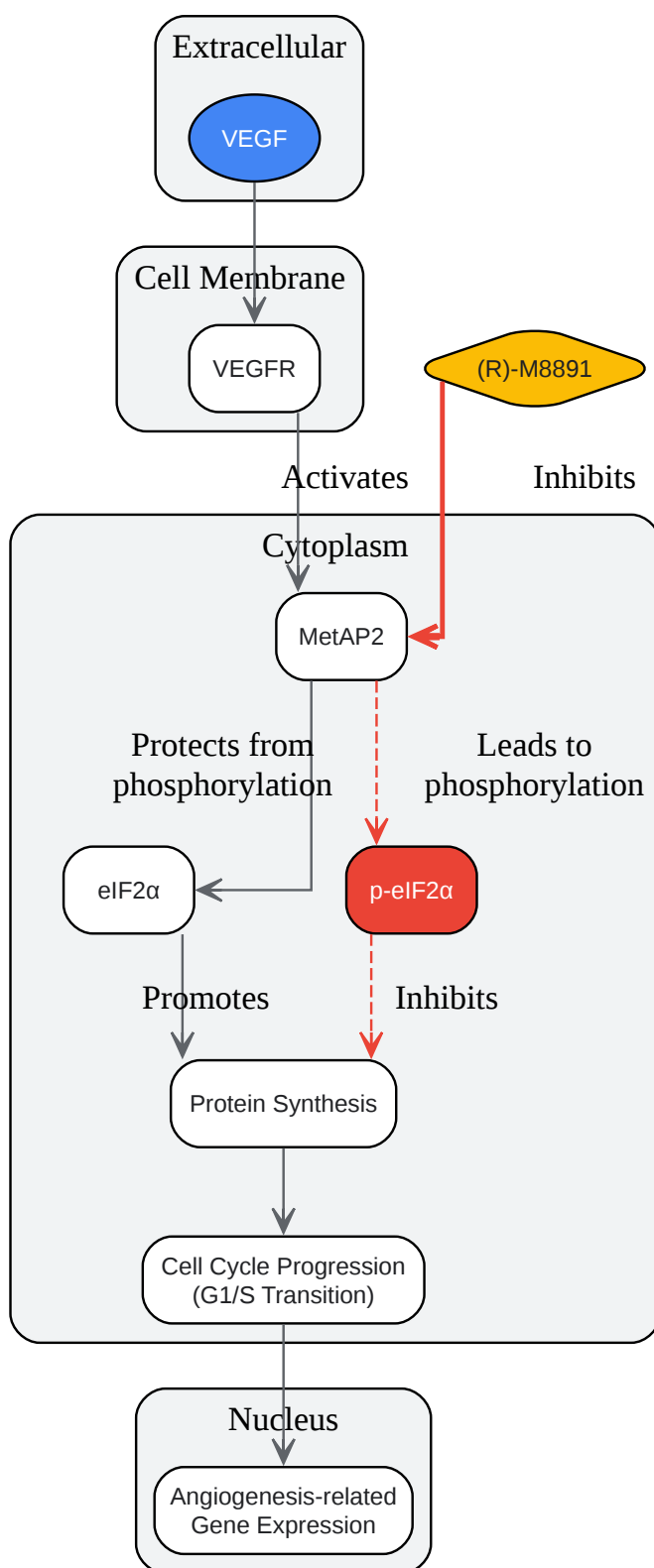
Visualizations

The following diagrams illustrate the experimental workflow for determining MetAP2 inhibition and the associated signaling pathway.



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Figure 1: Experimental workflow for determining the IC₅₀ and K_i of **(R)-M8891** against MetAP2.



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Figure 2: Simplified signaling pathway showing the role of MetAP2 in angiogenesis and the inhibitory effect of **(R)-M8891**.

Mechanism of Action and Downstream Effects

MetAP2 plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[4] This process is essential for the proper function and stability of numerous proteins involved in cell growth and proliferation. In endothelial cells, MetAP2 is a key mediator of angiogenic signals.[5][6]

The anti-angiogenic and anti-tumor effects of **(R)-M8891** are primarily attributed to its inhibition of MetAP2's enzymatic activity. By binding to MetAP2, **(R)-M8891** prevents the removal of N-terminal methionine from key protein substrates. One of the critical downstream effects of MetAP2 inhibition is the dysregulation of the eukaryotic initiation factor 2 alpha (eIF2α).[7][8] MetAP2 normally protects eIF2α from phosphorylation. Inhibition of MetAP2 leads to an increase in phosphorylated eIF2α, which in turn suppresses global protein synthesis and induces cell cycle arrest, predominantly at the G1 phase.[8][9] This ultimately results in the inhibition of endothelial cell proliferation and migration, key processes in angiogenesis.

Furthermore, the activity of MetAP2 has been linked to the vascular endothelial growth factor (VEGF) signaling pathway.[10][11] VEGF is a potent stimulator of angiogenesis, and its signaling cascade is thought to involve MetAP2. By inhibiting MetAP2, **(R)-M8891** can effectively disrupt the pro-angiogenic signals mediated by VEGF.

In summary, **(R)-M8891** is a potent and selective reversible inhibitor of MetAP2. Its mechanism of action involves the direct inhibition of MetAP2's enzymatic activity, leading to the disruption of protein synthesis and cell cycle progression in endothelial cells, thereby exerting its anti-angiogenic effects. The quantitative binding data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working with this compound and exploring the therapeutic potential of MetAP2 inhibition.

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